2-(4-Methylphenyl)prop-1-en-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)prop-1-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a common approach. Industrial-scale synthesis would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)prop-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)prop-1-en-1-one has several scientific research applications:
Biology: Chalcone derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the compound’s potential as a therapeutic agent due to its biological activities.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)prop-1-en-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: This compound has two 4-methylphenyl groups and shares similar chemical properties with 2-(4-Methylphenyl)prop-1-en-1-one.
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one: This derivative has a methoxy group on one of the phenyl rings, which can influence its chemical behavior and biological activity.
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one:
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its α,β-unsaturated carbonyl system is a key feature that contributes to its reactivity and versatility in various applications.
Properties
CAS No. |
134419-97-9 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6H,1-2H3 |
InChI Key |
ZAAGESUDJKMAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C=O)C |
Origin of Product |
United States |
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